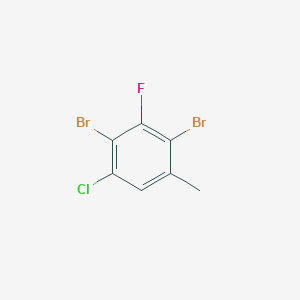
5-Chloro-2,4-dibromo-3-fluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,4-dibromo-3-fluorotoluene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. It is characterized by the presence of chlorine, bromine, and fluorine atoms attached to a benzene ring with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-dibromo-3-fluorotoluene typically involves halogenation reactions of toluene or its derivatives. One common method is the sequential halogenation of toluene, where the methyl group is first chlorinated, followed by bromination and fluorination steps. The reaction conditions include the use of halogenating agents such as chlorine, bromine, and fluorine gas, often in the presence of a catalyst or under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of halogenating agents and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,4-dibromo-3-fluorotoluene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: 5-Chloro-2,4-dibromo-3-fluorobenzoic acid or this compound ketone.
Reduction: 5-Chloro-2,4-dibromobenzene or 5-Chloro-2,4-dibromo-3-fluoromethylbenzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
5-Chloro-2,4-dibromo-3-fluorotoluene is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is employed in the manufacture of specialty chemicals and materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism by which 5-Chloro-2,4-dibromo-3-fluorotoluene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
5-Chloro-2,4-dibromo-3-fluorotoluene is unique due to its combination of halogen atoms on the benzene ring. Similar compounds include:
5-Chloro-2-fluorotoluene: Contains only chlorine and fluorine atoms.
2,4-Dibromotoluene: Contains only bromine atoms.
3-Fluorotoluene: Contains only a fluorine atom.
These compounds differ in their reactivity and applications due to the different halogen substituents
Properties
Molecular Formula |
C7H4Br2ClF |
|---|---|
Molecular Weight |
302.36 g/mol |
IUPAC Name |
2,4-dibromo-1-chloro-3-fluoro-5-methylbenzene |
InChI |
InChI=1S/C7H4Br2ClF/c1-3-2-4(10)6(9)7(11)5(3)8/h2H,1H3 |
InChI Key |
DYKPPPSSEGNIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















